amino}acetamide CAS No. 1311625-62-3](/img/structure/B2375812.png)
N-(1-cyanocycloheptyl)-2-{[1-(3-hydroxyphenyl)ethyl](methyl)amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-{[1-(3-hydroxyphenyl)ethyl](methyl)amino}acetamide, commonly known as CYCLOHEX, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CYCLOHEX is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. CYCLOHEX has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has also been found to bind to and activate certain receptors in the central nervous system, leading to its analgesic and neuroprotective effects.
Biochemische Und Physiologische Effekte
CYCLOHEX has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. CYCLOHEX has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CYCLOHEX has been found to have a positive effect on cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CYCLOHEX is its relatively low toxicity, making it a safer alternative to other compounds with similar therapeutic applications. However, its low solubility in water can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects of CYCLOHEX.
Zukünftige Richtungen
There are several potential future directions for research on CYCLOHEX. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CYCLOHEX has also been studied for its potential use in the treatment of cancer, and further research is needed to fully understand its anti-tumor properties. Additionally, more research is needed to explore the potential side effects of CYCLOHEX and to develop more efficient methods of administering the compound.
Synthesemethoden
The synthesis of CYCLOHEX involves the reaction of 1-cyanocycloheptene with N-(3-hydroxyphenethyl)-N-methylamine in the presence of acetic acid, followed by the addition of acetic anhydride and sodium acetate. This method has been reported to yield CYCLOHEX in high purity and yield.
Wissenschaftliche Forschungsanwendungen
CYCLOHEX has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. CYCLOHEX has also been found to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[1-(3-hydroxyphenyl)ethyl-methylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15(16-8-7-9-17(23)12-16)22(2)13-18(24)21-19(14-20)10-5-3-4-6-11-19/h7-9,12,15,23H,3-6,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSQGQHXYFWJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-{[1-(3-hydroxyphenyl)ethyl](methyl)amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
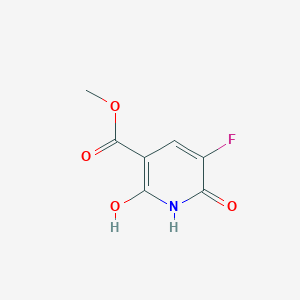




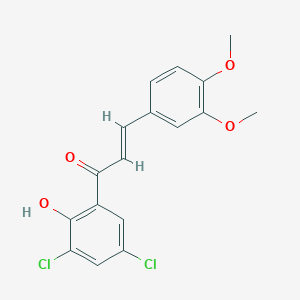
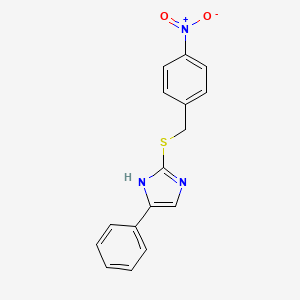
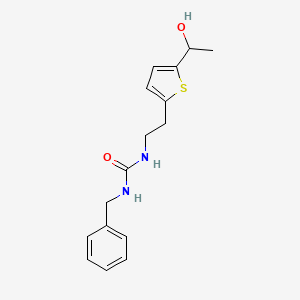
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
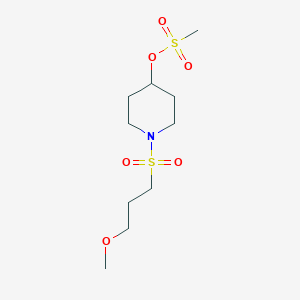
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)